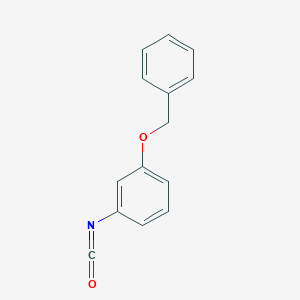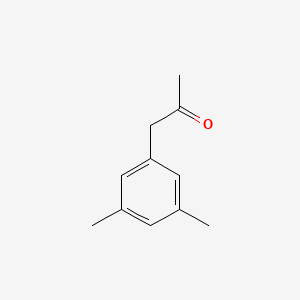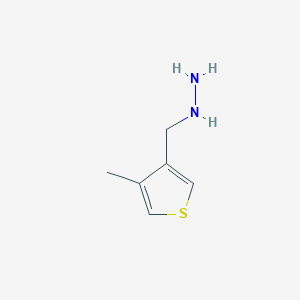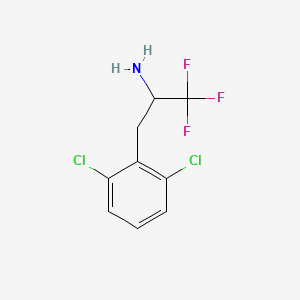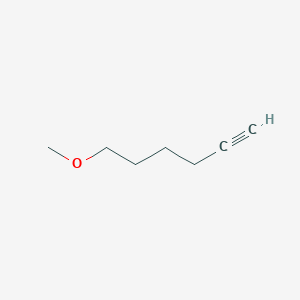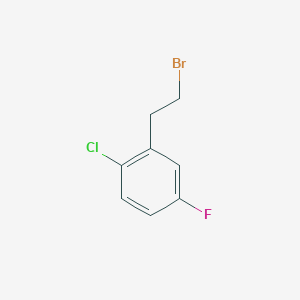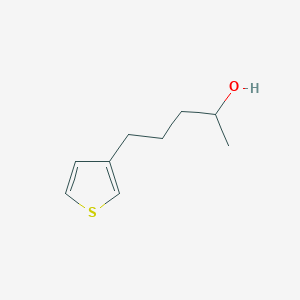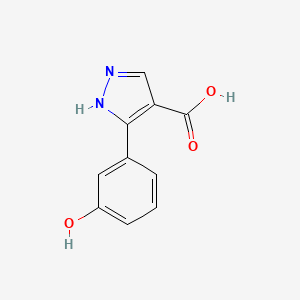
(R)-Methyl 3-amino-2-(furan-2-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-(furan-2-yl)propanoate is an organic compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(furan-2-yl)propanoate typically involves the reaction of furan derivatives with amino acids or their esters. One common method is the condensation of furan-2-carboxylic acid with methylamine, followed by esterification to form the desired product. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation and esterification processes.
Industrial Production Methods
In an industrial setting, the production of methyl 3-amino-2-(furan-2-yl)propanoate may involve large-scale esterification reactions using automated reactors. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2-(furan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-(furan-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2-(furan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit enzymes or interact with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[(2-furylmethyl)amino]propanoate: Similar in structure but with a different substitution pattern on the furan ring.
Ethyl 3-(furan-2-yl)propanoate: An ethyl ester analog with similar chemical properties.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A structurally related compound with a different aromatic ring.
Uniqueness
Methyl 3-amino-2-(furan-2-yl)propanoate is unique due to its specific combination of functional groups and the presence of the furan ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
methyl 3-amino-2-(furan-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6(5-9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 |
Clave InChI |
KYEOJOFUTPIGSE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B15322293.png)
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
